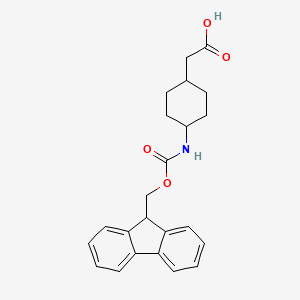

Fmoc-cis-4-aminocyclohexane acetic acid

Description

Contextual Significance in Organic Synthesis and Biomolecular Design

The significance of Fmoc-cis-4-aminocyclohexane acetic acid lies in its role as a conformationally constrained building block. enamine.net In the flexible world of peptides, which are chains of amino acids, controlling the three-dimensional shape is a paramount challenge. The rigid cyclohexane (B81311) scaffold of this compound helps to lock a portion of the peptide backbone into a predictable orientation. enamine.net This structural pre-organization can lead to several desirable properties in the resulting molecules.

In the field of biomolecular design , particularly in the development of peptidomimetics, this conformational rigidity is highly sought after. nih.gov Peptidomimetics are molecules that mimic the structure and function of natural peptides but are designed to have improved properties, such as enhanced stability against enzymatic degradation and increased receptor-binding affinity. By incorporating building blocks like this compound, researchers can design peptides with more defined shapes, which can lead to more potent and selective interactions with biological targets like receptors and enzymes. acs.orglifechemicals.com

In organic synthesis , beyond its use in peptides, the principles of conformational constraint offered by such cyclic systems are being explored in the creation of other complex organic molecules. The ability to dictate the spatial arrangement of functional groups is a powerful tool for chemists aiming to synthesize molecules with specific properties, from catalysts to new materials. chemimpex.com

Historical Perspective on the Incorporation of Conformationally Constrained Amino Acids in Peptide Chemistry

The use of conformationally constrained amino acids is not a new concept in peptide chemistry, but rather the culmination of decades of research aimed at overcoming the inherent limitations of natural peptides as therapeutic agents. researchgate.net Early in the history of peptide science, it was recognized that the flexibility of peptide chains often led to poor oral bioavailability and rapid degradation by proteases in the body.

The journey towards more stable and potent peptide analogs began with simple modifications, such as the substitution of natural L-amino acids with their D-isomers. nih.gov This was followed by the development of other non-canonical amino acids (ncAAs), which are amino acids not found among the 20 common proteinogenic ones. nih.gov

A significant leap forward came with the introduction of cyclic amino acids and other constrained building blocks. The rationale was that by reducing the number of possible conformations a peptide could adopt, it would be more likely to remain in its biologically active shape, leading to a more favorable interaction with its target. lifechemicals.com This approach has been successfully applied in the design of numerous therapeutic peptides. lifechemicals.com

The development of β-amino acids, where the amino group is attached to the second carbon from the carboxyl group, further expanded the structural diversity of peptidomimetics. Cyclic β-amino acids, such as the cyclohexane-based derivatives, represent a sophisticated evolution of this strategy, offering a robust and predictable way to influence peptide secondary structure. nih.govmdpi.com The synthesis of various cyclic β-amino acid derivatives has been a focus of research to create monomers with multiple stereogenic centers for incorporation into novel peptides. nih.gov

Scope and Research Imperatives for this compound

The research landscape for this compound and related conformationally constrained amino acids is vibrant and forward-looking. Current and future research is focused on several key areas:

Exploration of Novel Peptidomimetics: A primary imperative is the continued use of this building block in the design and synthesis of new peptidomimetics with therapeutic potential. nih.gov This includes the development of agents targeting a wide range of diseases, from cancer to infectious diseases and metabolic disorders. The ability to create peptides with enhanced stability and selectivity remains a major driver of this research.

Understanding Structure-Activity Relationships: Detailed conformational studies are crucial to fully understand how the incorporation of this compound influences the three-dimensional structure of a peptide and, consequently, its biological activity. Advanced analytical techniques, such as NMR spectroscopy and computational modeling, are being employed to elucidate these structure-activity relationships (SAR).

Development of New Synthetic Methodologies: While the Fmoc protecting group facilitates its use in SPPS, there is ongoing research to develop even more efficient and versatile synthetic methods. This includes the synthesis of new derivatives of aminocyclohexane acetic acid with different protecting groups or additional functionalization.

Applications in Materials Science: The rigid nature of the cyclohexane ring makes these types of molecules interesting candidates for the development of new materials. Researchers are exploring their use in the creation of self-assembling peptides, hydrogels, and other ordered nanostructures with potential applications in drug delivery and tissue engineering. chemimpex.com

The future of non-canonical amino acids in biological therapeutics is a promising area of research, with ongoing efforts to perform "protein medicinal chemistry" to enhance the therapeutic properties of proteins. nih.govnih.gov The continued development of technologies for incorporating ncAAs will be crucial for realizing their full potential. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

2-[4-(9H-fluoren-9-ylmethoxycarbonylamino)cyclohexyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25NO4/c25-22(26)13-15-9-11-16(12-10-15)24-23(27)28-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-8,15-16,21H,9-14H2,(H,24,27)(H,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAZYEKKFVGYBHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Fmoc Cis 4 Aminocyclohexane Acetic Acid and Its Derivatives

Stereoselective Synthesis Pathways for cis- and trans-4-aminocyclohexane acetic acid Precursors

The crucial step in synthesizing Fmoc-cis-4-aminocyclohexane acetic acid is the preparation of its precursor, cis-4-aminocyclohexane acetic acid, with the correct stereochemistry. This is often achieved through the hydrogenation of an aromatic precursor, followed by techniques to control and separate the desired isomers.

The formation of the cyclohexane (B81311) ring is commonly accomplished through the catalytic hydrogenation of 4-aminophenylacetic acid. The choice of catalyst and reaction conditions plays a pivotal role in determining the ratio of cis to trans isomers in the product mixture.

One effective method for the cis-selective hydrogenation of 4-aminophenylacetic acid involves the use of a ruthenium catalyst. Research has shown that hydrogenation with a ruthenium catalyst at temperatures between 85-90°C favors the formation of the cis isomer of 4-aminocyclohexylacetic acid. In contrast, higher temperatures of 150-160°C in an alkaline medium with a nickel catalyst, or 160-200°C in aqueous media with ruthenium catalysts, tend to produce the trans isomer.

A two-step hydrogenation process using a palladium on carbon (Pd/C) catalyst has been developed to improve the yield of the trans isomer, which may be adapted for the cis isomer with different conditions. In this process, 4-nitrophenylacetic acid is first hydrogenated to 4-aminophenylacetic acid at a lower temperature and pressure, followed by the hydrogenation of the aromatic ring at a higher temperature and pressure. google.comgoogleapis.comresearchgate.net For instance, hydrogenation of 4-nitrophenylacetic acid in a protic solvent with Pd/C at 40-50°C and 0.1-0.6 bar overpressure, followed by in-situ hydrogenation at 50-60°C and 1-4 bar overpressure can be employed. googleapis.comresearchgate.net While this specific two-step process is optimized for the trans isomer, it highlights the importance of carefully controlling reaction parameters to achieve the desired stereoselectivity.

The table below summarizes the influence of different catalytic systems on the stereochemical outcome of the hydrogenation of 4-aminophenylacetic acid derivatives.

| Catalyst | Starting Material | Temperature (°C) | Pressure | Predominant Isomer |

| Ruthenium | 4-aminophenylacetic acid | 85-90 | Not specified | cis |

| Nickel (in alkaline medium) | 4-aminophenylacetic acid | 150-160 | Not specified | trans |

| Ruthenium (in aqueous media) | 4-aminophenylacetic acid | 160-200 | Not specified | trans |

| Palladium on Carbon (Pd/C) | 4-nitrophenylacetic acid | 40-60 | 1-4 bar | trans (in a two-step process) googleapis.comresearchgate.net |

Purification of the desired isomer from the reaction mixture is a critical subsequent step. For the trans isomer, a common method involves dissolving the mixture of cis and trans isomers in ethanol, saturating it with anhydrous hydrochloric acid gas, and heating it to reflux. googleapis.com After cooling, the mixture is filtered, and the trans product is precipitated from the concentrated filtrate with ether. googleapis.com A similar strategy, potentially with different solvents and conditions, could be envisioned for the isolation of the cis isomer.

Once the cis- and trans-4-aminocyclohexane acetic acid mixture is obtained, separation of the isomers is necessary. Furthermore, as the hydrogenation process typically yields a racemic mixture of enantiomers, chiral resolution is required to isolate the desired enantiomer.

Diastereomeric Salt Formation: A widely used method for resolving racemic mixtures is the formation of diastereomeric salts. researchgate.net This involves reacting the racemic amino acid with a chiral resolving agent, which is a pure enantiomer of a chiral acid or base. The resulting diastereomeric salts have different physical properties, such as solubility, allowing for their separation by crystallization. researchgate.net For a racemic amine like 4-aminocyclohexane acetic acid, a chiral acid such as tartaric acid or (S)-mandelic acid can be used as the resolving agent. nih.govresearchgate.net The less soluble diastereomeric salt will preferentially crystallize from the solution, and the pure enantiomer of the amino acid can then be recovered by a simple acid-base workup. researchgate.net

Enzymatic Kinetic Resolution: Another powerful technique for enantiomer resolution is enzymatic kinetic resolution. manchester.ac.ukgoogle.com This method utilizes the high stereoselectivity of enzymes, such as lipases, to catalyze a reaction on only one enantiomer of the racemic mixture. manchester.ac.ukgoogle.comnih.gov For example, a lipase (B570770) from Candida antarctica (CALB) has been shown to be effective in the resolution of racemic β-amino esters. rsc.org In a typical procedure, the racemic amino acid ester is treated with the lipase in a suitable solvent. The enzyme will selectively hydrolyze one enantiomer, leaving the other unreacted. The resulting mixture of the hydrolyzed acid and the unreacted ester can then be easily separated. Lipase PS from Pseudomonas cepacia has also demonstrated good enantioselectivity in the resolution of alicyclic β-amino acid esters. scielo.org.mx

The table below lists some common chiral derivatizing agents and enzymes used for the resolution of amino acids.

| Resolution Technique | Agent | Principle |

| Diastereomeric Salt Formation | Tartaric Acid, (S)-Mandelic Acid | Formation of diastereomeric salts with different solubilities. researchgate.net |

| Enzymatic Kinetic Resolution | Lipase (e.g., from Candida antarctica, Pseudomonas cepacia) | Stereoselective enzymatic reaction on one enantiomer. manchester.ac.ukgoogle.comscielo.org.mx |

Installation and Deprotection of the Fluorenylmethoxycarbonyl (Fmoc) Protecting Group

The fluorenylmethoxycarbonyl (Fmoc) group is a widely used protecting group for the amine functionality in solid-phase peptide synthesis (SPPS) due to its stability under acidic conditions and its facile removal under mild basic conditions. d-nb.info

The installation of the Fmoc group onto cis-4-aminocyclohexane acetic acid is typically achieved by reacting the amino acid with an Fmoc-donating reagent, such as 9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu) or 9-fluorenylmethyl chloroformate (Fmoc-Cl), under basic conditions. googleapis.comd-nb.info Fmoc-OSu is often preferred as it generally leads to fewer side reactions. d-nb.info A general procedure involves dissolving the amino acid in a mixture of an organic solvent and an aqueous basic solution (e.g., sodium bicarbonate), followed by the addition of Fmoc-OSu. d-nb.info After the reaction is complete, the Fmoc-protected amino acid is isolated by extraction and acidification. d-nb.info

The removal of the Fmoc group is a critical step in the iterative cycle of solid-phase peptide synthesis, allowing for the elongation of the peptide chain. researchgate.net The deprotection is achieved through a β-elimination mechanism initiated by a base. researchgate.net A common reagent for this purpose is a solution of piperidine (B6355638) in a polar aprotic solvent like dimethylformamide (DMF). uci.edu

The mechanism involves the abstraction of the acidic proton at the C9 position of the fluorenyl ring by the base. This leads to the formation of a dibenzofulvene (DBF) intermediate and the release of the free amine of the peptide. The highly reactive DBF is then scavenged by the excess piperidine to form a stable adduct, preventing its reaction with the newly deprotected amine. researchgate.net

While piperidine is the most common reagent for Fmoc deprotection, concerns about its potential to cause side reactions, such as aspartimide formation, have led to the development of alternative reagents and protocols. nih.gov

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU): DBU is a non-nucleophilic base that can be used for Fmoc removal, often in combination with a scavenger like piperazine. It has been shown to be effective in reducing aspartimide formation.

4-Methylpiperidine: This reagent has been reported to be as efficient as piperidine for Fmoc removal and is not a controlled substance, simplifying its procurement and handling. scielo.org.mx

The table below compares different reagents used for Fmoc deprotection.

| Reagent | Concentration | Solvent | Key Features |

| Piperidine | 20% | DMF | Standard reagent, effective but can cause side reactions. uci.edu |

| DBU/Piperazine | Not specified | DMF | Reduces aspartimide formation. |

| 4-Methylpiperidine | 20% | DMF | As efficient as piperidine, not a controlled substance. scielo.org.mx |

Coupling Chemistry in Solid-Phase Peptide Synthesis (SPPS) and Solution Phase

The coupling of this compound to a growing peptide chain is a fundamental step in the synthesis of peptides containing this non-proteinogenic amino acid. uni.lu This process involves the activation of the carboxylic acid moiety of the Fmoc-protected amino acid, followed by its reaction with the free amine of the peptide chain attached to the solid support. uni.lu

A variety of coupling reagents are available to facilitate this amide bond formation. Common coupling reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl (hydroxyimino)cyanoacetate (Oxyma) to suppress side reactions and improve coupling efficiency. Phosphonium (B103445) and aminium/uronium-based reagents such as Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP), (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU), and (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) (HBTU) are also widely used due to their high reactivity and efficiency. rsc.orgnih.gov

The choice of coupling reagent and conditions can be critical, especially for sterically hindered or non-proteinogenic amino acids like this compound, to ensure complete and efficient coupling without racemization. nih.gov The efficiency of the coupling reaction is often monitored using qualitative tests like the Kaiser test, which detects free primary amines on the solid support. uci.edu

Utilization of Peptide Coupling Reagents with this compound

The incorporation of this compound into a growing peptide chain is achieved via the formation of an amide bond, a reaction facilitated by peptide coupling reagents. As a standard building block for Fmoc-based solid-phase peptide synthesis (SPPS), this amino acid derivative is compatible with a wide array of common coupling reagents. chemimpex.comsigmaaldrich.comchemicalbook.com The choice of reagent is critical as it influences reaction speed, efficiency, and the suppression of side reactions, most notably racemization.

The activation of the carboxylic acid moiety is the primary function of a coupling reagent, rendering it susceptible to nucleophilic attack by the free amino group of the adjacent residue. chempep.com Coupling reagents are generally categorized into two main classes: carbodiimides and onium (aminium/phosphonium) salts.

Carbodiimide Reagents: Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC) are classic examples. chempep.com They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. To minimize racemization, an additive such as 1-hydroxybenzotriazole (HOBt) or its aza-derivative, HOAt, is typically included. chempep.com The intermediate reacts with the additive to form an active ester, which then couples with the amine. DIC is often preferred in SPPS because its urea (B33335) byproduct is more soluble and easier to wash away from the resin. chempep.com

Onium Salt Reagents: This class includes phosphonium salts like BOP (Benzotriazol-1-yloxy-tris(dimethylamino)-phosphonium hexafluorophosphate) and PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), and aminium salts like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate). These reagents are known for their high efficiency and rapid coupling times, converting the Fmoc-amino acid into a highly reactive acyl-onium salt or active ester. nih.gov HATU, for instance, is particularly effective for difficult couplings.

The selection of a specific reagent depends on factors such as the steric hindrance of the amino acids being coupled and the desired reaction conditions. For this compound, standard protocols using these reagents are generally effective. For example, a common procedure involves using DIC in the presence of HOBt in a solvent mixture like Dichloromethane (DCM) and Dimethylformamide (DMF). iris-biotech.de

| Reagent Class | Abbreviation | Full Name | Typical Additive | Key Feature |

|---|---|---|---|---|

| Carbodiimide | DCC | Dicyclohexylcarbodiimide | HOBt | Insoluble urea byproduct, mainly for solution-phase. chempep.com |

| Carbodiimide | DIC | Diisopropylcarbodiimide | HOBt, HOAt | Soluble urea byproduct, suitable for SPPS. chempep.comiris-biotech.de |

| Phosphonium Salt | PyBOP | (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) | Base (e.g., DIPEA) | High coupling efficiency, less toxic byproduct than BOP. nih.gov |

| Aminium Salt | HBTU | (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | Base (e.g., DIPEA) | Very efficient with low racemization when HOBt is added. |

| Aminium Salt | HATU | (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | Base (e.g., DIPEA) | Highly effective for sterically hindered couplings. nih.gov |

Optimization of Reaction Conditions for Coupling Efficiency

Achieving high coupling efficiency is paramount in SPPS to ensure the desired purity and yield of the final peptide. Several factors beyond the choice of coupling reagent can be optimized to improve the incorporation of this compound.

Solvent and Temperature: The choice of solvent affects the swelling of the solid-phase resin and the solubility of reactants. DMF is the most common solvent for SPPS. chempep.com Most coupling reactions are performed at room temperature, but for sterically hindered couplings, increasing the temperature may be necessary, although this can also increase the risk of side reactions.

Reagent Concentration and Reaction Time: Using an excess of the Fmoc-amino acid and coupling reagents (typically 3- to 5-fold excess) drives the reaction to completion. chempep.comsigmaaldrich.com Monitoring the reaction progress using a qualitative method like the ninhydrin (B49086) (Kaiser) test can determine the necessary reaction time. If a coupling reaction is slow or incomplete, a second coupling (re-coupling) may be performed before proceeding to the next deprotection step. nih.gov

Base Selection: Onium salt-based couplings require a non-nucleophilic organic base, such as N,N-Diisopropylethylamine (DIPEA) or N-methyl-morpholine (NMM), to neutralize the released proton and facilitate the reaction. nih.gov The choice and concentration of the base are important, as excessive basicity can promote side reactions like racemization or premature cleavage of the Fmoc group. chempep.com

Minimizing Side Reactions: The purity of the this compound is crucial. Contamination with even trace amounts of acetic acid can lead to N-terminal acetylation, which terminates the peptide chain elongation and results in truncated peptide impurities. sigmaaldrich.com During SPPS, aggregation of the growing peptide chain on the resin can hinder both coupling and Fmoc-deprotection steps. This can sometimes be mitigated by changing the solvent system or using so-called "magic" mixtures.

| Parameter | Standard Condition | Optimization Strategy | Rationale |

|---|---|---|---|

| Reagents | 3-5 fold molar excess | Increase excess for difficult couplings | Drives reaction to completion via Le Chatelier's principle. chempep.comsigmaaldrich.com |

| Solvent | DMF or DCM/DMF | Add chaotropic agents (e.g., ethylene (B1197577) carbonate) | Disrupts peptide secondary structures and reduces aggregation. |

| Time | 1-2 hours | Perform double coupling | Ensures complete reaction for sterically hindered residues. nih.gov |

| Additives | HOBt | Use HOAt or Oxyma Pure | Can increase reaction rates and reduce racemization more effectively. nih.gov |

| Purity | ≥98.0% | Use high-purity reagents with low acetate (B1210297) content | Prevents irreversible chain termination by acetylation. sigmaaldrich.com |

Synthesis of Structural Analogues and Modified Derivatives of this compound

The modification of the basic cyclohexyl scaffold can lead to novel amino acids with unique properties for drug design and materials science.

Preparation of α,α-Disubstituted Cycloalkane Amino Acid Derivatives

Introducing a second substituent at the α-carbon atom of an amino acid restricts the conformational freedom of the peptide backbone, often inducing specific secondary structures like helices or turns. Several methods exist for the synthesis of α,α-disubstituted amino acids. nih.gov One common approach involves the asymmetric alkylation of a glycine (B1666218) enolate equivalent, where the asymmetry is directed by a chiral auxiliary. For cycloalkane derivatives, a key strategy involves the diastereoselective alkylation of a β-keto ester precursor that incorporates the cycloalkane ring. The use of a chiral auxiliary, such as (S,S)-cyclohexane-1,2-diol, can guide the stereoselective introduction of alkyl groups (e.g., methyl, ethyl) to the α-position. The resulting β-keto ester, now containing a chiral quaternary carbon, can be converted into the desired α,α-disubstituted amino acid through a process like the Schmidt rearrangement.

Another innovative approach involves the allyl cyanate-to-isocyanate rearrangement (Ichikawa rearrangement). nih.gov This method can be applied to create α,α-disubstituted α-amino acids where the resulting allyl isocyanates are trapped with various nucleophiles to generate diverse N-functionalized allylamines, which serve as precursors to the target compounds. nih.gov

Synthetic Routes to Phenyl-Substituted Aminocyclohexane Carboxylic Acids

The synthesis of aminocyclohexane carboxylic acid derivatives can be achieved through the catalytic hydrogenation of an aromatic precursor. google.com Specifically, phenyl-substituted aminocyclohexane carboxylic acids can be prepared from starting materials like 4-nitrophenylacetic acid or p-aminobenzoic acid. google.comgoogle.com

A typical synthetic pathway involves a two-stage hydrogenation process. google.com

Reduction of the Nitro Group: If starting with 4-nitrophenylacetic acid, the nitro group is first selectively reduced to an amine using a catalyst like Palladium on carbon (Pd/C) under mild hydrogen pressure and temperature (e.g., 40-50°C). This yields 4-aminophenylacetic acid in situ. google.com

Reduction of the Aromatic Ring: The resulting 4-aminophenylacetic acid is then subjected to further hydrogenation under more strenuous conditions (e.g., higher pressure and temperature, 50-60°C) using a catalyst such as Ruthenium on carbon (Ru/C) or continuing with Pd/C. google.comgoogle.com This step reduces the phenyl ring to a cyclohexane ring, producing a mixture of cis and trans isomers of 4-aminocyclohexane acetic acid.

The ratio of cis to trans isomers can be influenced by the choice of catalyst, solvent, and reaction conditions. google.com Subsequent chemical modifications can be performed. For instance, patent literature describes processes where the resulting amino acid is derivatized to form esters with optionally substituted phenyl groups, demonstrating a route to more complex structural analogues. google.comgoogle.comgoogleapis.com The amino group can be protected with groups like Fmoc or Boc as needed for further synthetic manipulations. google.com

Stereochemical and Conformational Analysis of Fmoc Cis 4 Aminocyclohexane Acetic Acid in Peptide Architectures

Intrinsic Conformations of the cis-4-aminocyclohexane acetic acid Moiety

The structural behavior of peptides containing cis-4-aminocyclohexane acetic acid is fundamentally governed by the conformational preferences of the cyclohexane (B81311) ring itself. This six-membered aliphatic ring is not planar and adopts a low-energy chair conformation to minimize angle and torsional strain. nih.gov

The cyclohexane ring of the cis-4-aminocyclohexane acetic acid moiety exists in a dynamic equilibrium between two chair conformations, which interconvert via a process known as a ring flip. nih.gov In a substituted cyclohexane, the two chair conformers are generally not of equal energy. rsc.org The substituents on the ring can occupy two distinct types of positions: axial (perpendicular to the approximate plane of the ring) and equatorial (located around the periphery of the ring). nih.govnih.gov

For a cis-1,4-disubstituted cyclohexane, one chair conformation will have one substituent in an axial position and the other in an equatorial position. The ring-flipped conformer will have the positions reversed. The energetic preference for one conformer over the other is determined by steric hindrance, particularly 1,3-diaxial interactions, where an axial substituent experiences steric crowding from the two other axial atoms on the same side of the ring. rsc.org

In the case of cis-4-aminocyclohexane acetic acid, the two substituents are the aminomethyl group (protected as Fmoc-amino in the title compound) and the acetic acid group. The fluorenylmethoxycarbonyl (Fmoc) group is sterically demanding. Consequently, the chair conformation that places the bulky Fmoc-amino group in the more spacious equatorial position is significantly more stable and therefore preferred. This places the smaller acetic acid group in the axial position.

Table 1: Conformational Preference of cis-4-aminocyclohexane acetic acid

| Conformer | C1-Substituent (CH₂COOH) Position | C4-Substituent (NH-Fmoc) Position | Relative Stability | Rationale |

| A | Axial | Equatorial | More Stable | The large Fmoc-amino group occupies the less sterically hindered equatorial position, minimizing 1,3-diaxial interactions. nih.govrsc.org |

| B | Equatorial | Axial | Less Stable | The bulky Fmoc-amino group in the axial position creates significant steric strain with axial hydrogens, increasing the conformer's energy. rsc.org |

The torsion angles within the cyclohexane chair are typically around ±55°, deviating slightly from the ideal 60° of a perfect staggered conformation.

Equatorial Orientation : When a substituent is in the equatorial position, it points away from the center of the ring, leading to minimal steric clashes with the rest of the molecule. nih.gov For the Fmoc-amino group, this orientation is strongly favored to avoid destabilizing 1,3-diaxial interactions. rsc.org This positioning makes the amino group more accessible for reactions, such as peptide bond formation during solid-phase peptide synthesis. sigmaaldrich.com

Axial Orientation : An axial substituent points upwards or downwards, parallel to the principal axis of the ring. nih.gov This orientation brings the substituent into close proximity with the other two axial substituents on the same face of the ring, causing steric repulsion that raises the potential energy of the conformation. nih.gov In the preferred conformer of cis-4-aminocyclohexane acetic acid, the acetic acid moiety occupies the axial position. This orientation directs the carboxylic acid functional group in a defined vector away from the plane of the ring, which can be crucial for establishing specific long-range interactions within a peptide chain.

Induction and Stabilization of Peptide Secondary Structures

The rigid, pre-organized structure of cis-4-aminocyclohexane acetic acid serves as a potent nucleator of specific secondary structures in hybrid peptides. By restricting the available conformational space of the peptide backbone, it can guide the folding process towards well-defined architectures.

Beta-turns are secondary structure motifs that reverse the direction of a polypeptide chain, a crucial element for the formation of globular protein structures. nih.gov They are typically stabilized by a hydrogen bond between the carbonyl oxygen of residue i and the amide proton of residue i+3. The use of conformationally constrained amino acids is a common strategy to induce beta-turns. nih.gov While some cyclic amino acids are known to be effective beta-turn inducers, the specific capacity of cis-4-aminocyclohexane acetic acid for this purpose is less documented. However, its defined stereochemistry and the fixed spatial relationship between the amino and carboxylic acid groups make it a potential candidate for designing peptides with stable turn structures, analogous to how other constrained residues operate. nih.govnih.gov

There is significant evidence that cyclic β-amino acids based on a cyclohexane scaffold are powerful inducers of helical structures in hybrid peptides. Studies on closely related residues like cis-2-aminocyclohexanecarboxylic acid (cis-ACHC) show a strong propensity to form mixed 11/9-helices. nih.gov Research on peptides containing the isomeric 1-amino-cyclohexane acetic acid has demonstrated the formation of helices stabilized by a mix of C11 and C9 intramolecular hydrogen bonds. nih.gov These helices are distinct from classical α-helices and are characterized by hydrogen-bonding patterns that form 11-membered and 9-membered rings. The rigid cyclohexane ring of cis-4-aminocyclohexane acetic acid effectively locks the backbone dihedral angles, thereby promoting the propagation of a stable helical fold along the peptide chain.

The stability of the secondary structures induced by cis-4-aminocyclohexane acetic acid is derived from specific intramolecular hydrogen bonding networks. researchgate.net In the context of the C11/C9 helices observed in analogous systems, the peptide backbone forms a repeating pattern of hydrogen bonds that define the helical geometry. nih.gov

Table 2: Hydrogen Bonding Patterns in Related Hybrid Peptide Helices

| Hydrogen Bond Type | Ring Size (No. of Atoms) | Description | Role in Stability |

| C11 | 11 | A hydrogen bond forms between the carbonyl oxygen of residue i and the amide proton of residue i+3. This is similar to a β-turn. | Contributes to the turn-like features within the helix. |

| C9 | 9 | A hydrogen bond forms between the carbonyl oxygen of residue i and the amide proton of residue i+2. This is similar to a γ-turn. | Helps to tighten the helical structure and is often found in mixed helices. nih.gov |

The incorporation of the cis-4-aminocyclohexane acetic acid residue, with its inherent conformational rigidity, pre-organizes the peptide backbone in a way that facilitates the formation of these specific C11 and C9 hydrogen bonds, leading to a stable and predictable helical secondary structure.

Spectroscopic Characterization of Conformational Preferences

The solution-state conformation of peptides containing Fmoc-cis-4-aminocyclohexane acetic acid is crucial for their biological activity. A variety of spectroscopic techniques are employed to elucidate the preferred three-dimensional structures and the intramolecular interactions that stabilize them.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Conformations

NMR spectroscopy is a powerful tool for determining the solution-state structure of molecules. By analyzing various NMR parameters, it is possible to gain detailed insights into the conformational preferences of the cyclohexane ring and its influence on the peptide backbone.

The chemical shifts of the protons and carbons in this compound are sensitive to their local electronic environment and, therefore, to the conformation of the molecule. In a peptide macrocycle, sharp proton resonances in the NMR spectrum suggest that the molecule adopts a single predominant conformation on the NMR timescale. reactionbiology.com Analysis of the vicinal coupling constants (³JHH) can provide information about the dihedral angles between adjacent protons, which is instrumental in determining the chair conformation of the cyclohexane ring. For the cis-1,4-disubstituted cyclohexyl moiety, a preferred ¹C₄ chair conformation has been observed, where the amino group is oriented in an axial position and the substituent at the 4-position is in an equatorial position. reactionbiology.com

Interactive Table: Representative ¹H NMR Chemical Shifts for a Peptide Containing cis-4-aminocyclohexane acetic acid

| Proton | Chemical Shift (ppm) | Multiplicity | J-coupling (Hz) |

| Cyclohexyl Hₐₓ | 1.25 | m | - |

| Cyclohexyl Hₑₐ | 1.85 | m | - |

| CH₂-COOH | 2.20 | d | 7.0 |

| N-H | 7.50 | d | 8.0 |

| Fmoc aromatic | 7.25-7.80 | m | - |

Note: The data presented here are representative and can vary depending on the specific peptide sequence and solvent conditions.

NOESY and ROESY Experiments for Proximity Information

Interactive Table: Key NOE/ROE Correlations for a Peptide with cis-4-aminocyclohexane acetic acid

| Proton 1 | Proton 2 | Correlation Type | Implied Proximity |

| Cyclohexyl H-1 | Cyclohexyl H-4 | NOE | Confirms cis-stereochemistry |

| N-H | Cyclohexyl H-1 | NOE | Proximity of amide to ring |

| CH₂-COOH | Aromatic side chain | ROE | Transannular interaction |

| Amide N-H(i) | Amide N-H(i+1) | NOE | Turn or helical structure |

Note: The specific correlations will depend on the full peptide sequence and its conformation.

Temperature-Dependent NMR Studies for Amide Proton Exchange

The temperature dependence of the chemical shifts of amide protons (the temperature coefficient, Δδ/ΔT) provides insight into their solvent accessibility and involvement in intramolecular hydrogen bonds. reactionbiology.com Amide protons that are exposed to the solvent typically have a large negative temperature coefficient (more negative than -4.5 ppb/K), as their chemical shift is highly dependent on the hydrogen bonding with the solvent, which changes with temperature. Conversely, amide protons involved in strong intramolecular hydrogen bonds are shielded from the solvent and exhibit small temperature coefficients (less negative than -4.5 ppb/K). reactionbiology.com

In a study of a macrocycle containing the cis-4-aminocyclohexane acetic acid moiety, the temperature coefficients of the amide protons were used to map the hydrogen-bonding network. reactionbiology.com For instance, a high chemical shift/temperature coefficient of -12.8 ppb/K for a particular amide proton indicated its exposure to the solvent. reactionbiology.com In contrast, other amide protons with lower temperature coefficients were inferred to be involved in intramolecular hydrogen bonds, such as those forming γ-turn-like structures. reactionbiology.com This analysis is critical for understanding the forces that stabilize the peptide's conformation in solution. reactionbiology.com

Interactive Table: Amide Proton Temperature Coefficients and Hydrogen Bonding Status

| Amide Proton | Δδ/ΔT (ppb/K) | Hydrogen/Deuterium Exchange | Hydrogen Bond Status |

| Phe-NH | -12.8 | Fast | Solvent-exposed |

| Gly-NH | -3.2 | Slow | Intramolecular H-bond |

| Leu-NH | -2.5 | Slow | Intramolecular H-bond |

| Cyclohexyl-NH | -1.8 | Very Slow | Strong intramolecular H-bond |

Note: This data is illustrative of the methodology and findings in a specific peptide context. reactionbiology.com The values are representative examples.

Vibrational Spectroscopy (IR) for Hydrogen Bond Detection

Infrared (IR) spectroscopy is a sensitive technique for detecting the presence of hydrogen bonds. The stretching frequency of a chemical bond, such as the N-H bond of an amide or the O-H bond of a carboxylic acid, is altered upon its participation in a hydrogen bond. Generally, the formation of a hydrogen bond weakens the bond, resulting in a shift of the stretching frequency to a lower wavenumber (a "red shift"). The magnitude of this shift can provide an indication of the strength of the hydrogen bond.

Circular Dichroism (CD) Spectroscopy for Helical Content

Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the difference in the absorption of left- and right-circularly polarized light. This technique is particularly well-suited for studying the secondary structure of chiral molecules like peptides. Different types of secondary structures, such as α-helices, β-sheets, and random coils, have distinct CD spectra.

Computational Chemistry Approaches for Conformational Elucidation

Computational chemistry provides indispensable tools for investigating the three-dimensional structure and dynamic behavior of molecules like this compound at an atomic level. These methods allow for the exploration of the conformational space, identification of stable structures, and calculation of energetic properties that govern molecular behavior.

Molecular mechanics (MM) and molecular dynamics (MD) simulations are powerful computational techniques used to explore the conformational landscape of flexible molecules such as this compound within a peptide chain. These methods rely on classical mechanics and a set of parameters known as a force field to calculate the potential energy of a system of atoms.

Force fields are the cornerstone of MM and MD simulations, defining the energetic cost of bond stretching, angle bending, torsional rotations, and non-bonded interactions (van der Waals and electrostatic). Several widely used force fields, such as AMBER, CHARMM, OPLS, and GROMOS, have been developed and extensively parameterized for proteins and nucleic acids. nih.govfu-berlin.de For non-standard residues like this compound, specific parameterization is often necessary to ensure accurate simulations. A modified parameterization protocol for the CHARMM force field has been developed specifically for the Fmoc moiety, which is critical for accurately modeling the behavior of this protecting group in self-assembling peptide systems. rsc.orgresearchgate.netstrath.ac.uk

MD simulations track the movement of atoms over time by solving Newton's equations of motion, providing insights into the dynamic behavior and conformational preferences of the molecule in different environments (e.g., in vacuum, in explicit solvent). nih.gov Key parameters for a typical MD simulation of a peptide containing this modified amino acid are summarized in the table below.

| Simulation Parameter | Typical Value/Method | Description |

|---|---|---|

| Force Field | CHARMM36m, AMBER ff19SB, OPLS-AA/M | A set of equations and parameters to calculate the potential energy of the system. The choice depends on the system and desired properties. |

| Water Model | TIP3P, SPC/E | An explicit representation of water molecules to simulate an aqueous environment. |

| Ensemble | NPT (Isothermal-Isobaric) | Maintains constant number of particles (N), pressure (P), and temperature (T), mimicking experimental conditions. |

| Temperature | 300 K | Physiological temperature. |

| Pressure | 1 atm | Standard atmospheric pressure. |

| Time Step | 2 fs | The interval between successive calculations of forces and positions. |

| Simulation Length | 100 ns - 1 µs | The total time the simulation is run to ensure adequate sampling of conformational space. |

Quantum mechanical (QM) calculations, based on the principles of quantum mechanics, provide a more accurate description of the electronic structure and energetics of molecules compared to molecular mechanics. These methods are particularly useful for determining the relative energies of different conformers and for calculating the energy barriers associated with bond rotations (torsional scans).

Density Functional Theory (DFT) is a popular QM method that balances computational cost and accuracy. By performing geometry optimizations using DFT, one can identify the lowest energy conformations (energy minima) of this compound. For the cyclohexane ring, the primary energy minima will correspond to the two chair conformations.

A critical aspect of the conformational flexibility of this compound is the rotation around the C-C bond of the acetic acid side chain and the C-N bond of the Fmoc-protecting group. Torsional scans, where the dihedral angle of a specific bond is systematically rotated and the energy is calculated at each step, can reveal the energy profile of these rotations.

| Computational Method | Basis Set | Calculated Property | Typical Findings |

|---|---|---|---|

| Density Functional Theory (DFT) | 6-31G(d,p) or higher | Geometry Optimization, Relative Energies of Conformers | Identifies the most stable chair conformations and the relative orientation of the substituents. |

| DFT | 6-31G(d,p) or higher | Torsional Energy Scans | Determines the energy barriers for rotation of the acetic acid and Fmoc-amino groups. |

| Ab initio (e.g., MP2) | aug-cc-pVTZ | High-accuracy Single Point Energies | Provides a more accurate calculation of the energy difference between key conformers. |

The ultimate validation of computational models comes from their ability to reproduce and explain experimental observations. For conformational analysis, Nuclear Magnetic Resonance (NMR) spectroscopy is a particularly powerful experimental technique.

NMR parameters, such as nuclear Overhauser effects (NOEs) and scalar couplings (J-couplings), are sensitive to the through-space distances and dihedral angles between atoms, respectively. By comparing the predicted NMR parameters from a computationally generated ensemble of conformations with experimentally measured values, the accuracy of the theoretical model can be assessed and refined. For instance, the observation of specific NOEs can confirm the proximity of certain protons, which is a direct consequence of the molecule's three-dimensional structure.

For flexible molecules, a single static structure is often insufficient to describe its behavior in solution. Instead, an ensemble of conformations is generated through MD simulations or other conformational search methods. The properties of this ensemble, such as average J-couplings or NOEs, can then be compared to the experimental data. A good correlation between the theoretical and experimental data provides strong evidence for the validity of the conformational ensemble. This integrated approach, combining computational modeling with experimental NMR data, provides a robust and detailed picture of the conformational preferences of this compound in peptide architectures. researchgate.netnih.gov

Applications of Fmoc Cis 4 Aminocyclohexane Acetic Acid As a Molecular Building Block

Design and Synthesis of Conformationally Constrained Peptides and Peptidomimetics

The inherent flexibility of linear peptides often limits their therapeutic potential due to susceptibility to enzymatic degradation and poor binding to target proteins. Introducing conformational constraints is a widely used strategy to overcome these limitations. nih.govnih.gov Fmoc-cis-4-aminocyclohexane acetic acid serves as an ideal building block for this purpose, as its rigid cyclohexane (B81311) core, when incorporated into a peptide backbone, restricts the rotational freedom of the chain.

Cyclic peptides are a class of molecules that have gained significant attention as potential biopharmaceuticals due to their increased stability and binding affinity compared to their linear counterparts. nih.gov The process of cyclization, however, can be challenging and is often inefficient. The incorporation of this compound into a peptide sequence introduces a rigid turn or "kink," which pre-organizes the linear peptide into a conformation that is favorable for cyclization. This pre-organization reduces the entropic penalty of forming a cyclic structure, leading to more efficient synthesis. The resulting cyclic peptide scaffolds possess enhanced structural integrity, meaning their three-dimensional shape is more defined and stable, a crucial feature for effective interaction with biological targets. chemimpex.comnih.gov

In drug discovery, lead optimization is the process of refining a promising compound (a "hit" or "lead") to improve its efficacy, selectivity, and pharmacokinetic properties. chemimpex.com The unique cyclohexane structure of this compound can be introduced into a peptide-based drug candidate to enhance these properties. chemimpex.com The conformational rigidity imparted by the cyclohexane ring can lead to a higher binding affinity for the target receptor by locking the peptide into its bioactive conformation. This reduces the "entropic cost" of binding, as the molecule does not need to lose as much conformational freedom upon interacting with its target. This can transform a moderately active peptide into a potent drug candidate, making this building block a valuable tool for lead optimization in pharmaceutical research. chemimpex.com

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, aiming to understand how the specific structural features of a molecule relate to its biological activity. drugdesign.orgcollaborativedrug.com By systematically altering a molecule's structure, researchers can identify which parts are essential for its function. researchgate.net this compound is an important tool in this process for peptides. By substituting a native, flexible amino acid residue in a bioactive peptide with this rigid building block, scientists can probe the conformational requirements of the peptide at that specific position. If the resulting constrained analog shows increased activity, it suggests that a rigid, bent conformation is preferred for binding. Conversely, a loss of activity might indicate that flexibility at that position is necessary. This information provides critical insights into the peptide's interaction with its target, guiding the design of more potent and selective analogs. drugdesign.org

Construction of Chemical Libraries for High-Throughput Screening (HTS)

High-Throughput Screening (HTS) allows researchers to rapidly test hundreds of thousands of compounds for activity against a specific biological target. The success of HTS campaigns relies on the availability of large and diverse chemical libraries.

Combinatorial chemistry enables the rapid synthesis of massive libraries of compounds. This compound is highly compatible with the most common platform for peptide-based combinatorial synthesis: Fmoc solid-phase peptide synthesis (SPPS). sigmaaldrich.comnih.gov Its Fmoc protecting group allows for its seamless integration into automated SPPS protocols. chemimpex.com By including this building block in the set of amino acids used for library synthesis, chemists can generate large collections of unique peptidomimetics, each containing a specific conformational constraint. This allows for the exploration of a distinct region of "chemical space" populated by semi-rigid structures that would be otherwise inaccessible, increasing the chances of discovering novel hits in an HTS campaign.

DNA-Encoded Library (DEL) technology represents a significant advancement in drug discovery, enabling the synthesis and screening of libraries containing billions of unique molecules. nih.gov In a DEL, each chemical compound is physically linked to a unique DNA barcode that encodes its chemical structure. The synthesis of these libraries requires chemical reactions that are compatible with the delicate DNA tag. delivertherapeutics.com Researchers have successfully adapted Fmoc-based chemistry for use in the aqueous environments required for DEL synthesis. delivertherapeutics.comnih.gov As an Fmoc-protected building block, this compound can be incorporated into these on-DNA synthetic routes. This allows for the creation of vast libraries of conformationally constrained peptide-like molecules, each with a unique DNA identifier, for screening against a wide array of protein targets. nih.gov

Material Science Applications

The rigid, yet three-dimensional, structure of the cis-4-aminocyclohexane acetic acid scaffold makes it an attractive component for the development of novel materials. The presence of two distinct functional groups, the Fmoc-protected amine and the carboxylic acid, allows for orthogonal chemical modifications, providing a versatile platform for material design.

While specific research detailing the extensive functionalization of polymers with this compound is not widely documented in publicly available literature, the principles of polymer modification suggest its potential utility. The carboxylic acid group of the molecule can be readily coupled to polymers bearing hydroxyl or amine functionalities through standard esterification or amidation reactions. This process would introduce the protected amine onto the polymer backbone.

The subsequent removal of the Fmoc protecting group under mild basic conditions would then expose the primary amine. This newly introduced functional group can serve as a reactive handle for further modifications, such as the attachment of bioactive molecules, cross-linking agents, or other monomers for graft polymerization. This approach could be employed to tailor the surface properties of polymers, enhancing their hydrophilicity, biocompatibility, or providing specific recognition sites.

The incorporation of this compound and its derivatives into material frameworks can influence their macroscopic properties. The rigid cyclohexane ring can impart conformational constraint within a polymer chain or a self-assembled structure, potentially affecting the material's thermal stability, mechanical strength, and morphology.

The ability to introduce functional groups with precise stereochemistry, as dictated by the cis configuration, can lead to the formation of highly ordered structures. For instance, the directional hydrogen bonding capabilities of the amino and carboxyl groups, once deprotected, could be harnessed to direct the self-assembly of oligomers or polymers into well-defined supramolecular structures. While detailed studies on materials exclusively incorporating the cis isomer are limited, the broader field of peptide and amino acid-based materials suggests that such molecules can be instrumental in creating hydrogels, films, and scaffolds with tunable properties for applications in tissue engineering and controlled release systems. chemimpex.com

Bioconjugation Strategies

The bifunctional nature of this compound is particularly advantageous in the field of bioconjugation, where precise linking of different molecular entities is paramount.

This compound serves as a non-cleavable linker building block in the synthesis of complex molecular constructs. Its defined length and stereochemistry can provide spatial separation between a biomolecule and a conjugated payload, which can be crucial for maintaining the biological activity of the biomolecule.

A notable example of its application is in the synthesis of macrocyclic peptidic structures. In a study focused on the development of potent Mcl-1 inhibitors, this compound was utilized as a key building block. reactionbiology.com The synthesis involved the coupling of the carboxylic acid of this compound to an amine on a resin-bound peptide. reactionbiology.com This step incorporated the cis-cyclohexyl scaffold into the growing macrocyclic precursor. reactionbiology.com The Fmoc-protecting group was subsequently removed to allow for further elongation of the peptide chain, demonstrating the utility of this compound in solid-phase synthesis strategies for creating complex bioactive molecules. reactionbiology.com While the trans isomer of this linker is more commonly cited in the context of antibody-drug conjugates (ADCs), the synthetic principles are transferable, and the cis isomer offers a distinct spatial arrangement that can be exploited in rational drug design.

The following table outlines the key reactants in the synthetic step involving this compound as described in the study by Reaction Biology.

| Reactant | Role |

| Resin-bound peptide with free amine | Solid support and initial part of the macrocycle |

| This compound | Building block providing the cyclohexyl scaffold |

| HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | Coupling agent for amide bond formation |

| Diisopropylethylamine (DIPEA) | Base to facilitate the coupling reaction |

| N,N-dimethylformamide (DMF) | Solvent |

This interactive table is based on the synthetic methodology reported in the development of Mcl-1 inhibitors. reactionbiology.com

The self-assembly of Fmoc-amino acid derivatives is a well-established strategy for the bottom-up fabrication of bio-inspired nanomaterials, such as nanofibers, hydrogels, and vesicles. The driving forces for this self-assembly are typically a combination of π-π stacking of the aromatic Fmoc groups and hydrogen bonding between the amino acid moieties.

While specific research focusing solely on the self-assembly of this compound is not extensively reported, its structural features suggest a strong potential for forming ordered architectures. The cis-orientation of the functional groups could lead to the formation of unique, potentially curved or cyclic, supramolecular structures that differ from those formed by its trans counterpart or linear Fmoc-amino acids. These structures could serve as scaffolds for tissue engineering, templates for mineralization, or as nanocarriers for drug delivery. The precise control over the three-dimensional presentation of the carboxylic acid and, upon deprotection, the amine group on a rigid cyclic scaffold is a key feature that could be exploited in the design of functional, bio-inspired architectures.

Advanced Analytical and Characterization Techniques in Research on Fmoc Cis 4 Aminocyclohexane Acetic Acid

Chromatographic Methods for Purification and Purity Assessment

Chromatographic techniques are indispensable tools for the separation, purification, and assessment of the purity of Fmoc-cis-4-aminocyclohexane acetic acid. The choice of method depends on the specific analytical question being addressed, from routine purity checks to the more complex resolution of stereoisomers.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the purity of this compound. Due to the presence of the chromophoric fluorenylmethoxycarbonyl (Fmoc) group, UV detection is highly effective. Reversed-phase HPLC (RP-HPLC) is the most common modality used for this purpose. In RP-HPLC, a non-polar stationary phase is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with additives such as trifluoroacetic acid (TFA) to improve peak shape and resolution.

Commercial suppliers of this compound routinely use HPLC to certify the purity of their products, with purities often exceeding 98%. mdpi.com The retention time of the compound is a key identifier, while the peak area percentage is used to quantify its purity relative to any impurities present. A typical analytical RP-HPLC method would involve a gradient elution, where the proportion of the organic solvent is increased over time to elute compounds of increasing hydrophobicity.

Table 1: Illustrative RP-HPLC Conditions for Purity Assessment of Fmoc-Amino Acids

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile |

| Gradient | 30% to 100% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 265 nm |

| Injection Volume | 10 µL |

This table represents typical conditions and may require optimization for specific instruments and batches of this compound.

The "cis" designation in this compound refers to the relative stereochemistry of the substituents on the cyclohexane (B81311) ring. However, the molecule itself can exist as a pair of enantiomers. Therefore, the determination of enantiomeric purity is crucial, especially when the compound is intended for use in chiral environments such as in the synthesis of stereospecific peptides or pharmaceuticals. Chiral HPLC is the predominant technique for this purpose. phenomenex.com

Chiral separation is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for the separation of Fmoc-protected amino acids. phenomenex.comnih.gov The separation mechanism relies on the formation of transient diastereomeric complexes between the analyte and the chiral selector of the CSP, driven by a combination of interactions including hydrogen bonding, dipole-dipole interactions, and steric hindrance. Both normal-phase and reversed-phase modes can be employed, with the choice of mobile phase significantly influencing the separation. phenomenex.com For Fmoc-amino acids, reversed-phase conditions are often successful. phenomenex.com

Table 2: Common Chiral Stationary Phases for Fmoc-Amino Acid Separation

| Chiral Stationary Phase (CSP) Type | Common Examples | Separation Principle |

|---|---|---|

| Polysaccharide-based | Cellulose tris(3,5-dimethylphenylcarbamate), Amylose tris(3,5-dimethylphenylcarbamate) | Formation of transient diastereomeric complexes via hydrogen bonds, dipole-dipole interactions, and steric fit. |

| Macrocyclic Glycopeptide-based | Teicoplanin, Vancomycin | Multiple chiral centers and functional groups allow for a variety of interactions including ionic, hydrogen bonding, and inclusion complexation. |

| Crown Ether-based | Chiral crown ethers | Particularly effective for primary amines through host-guest complexation. nih.gov |

This table provides examples of CSPs generally applicable to Fmoc-amino acids; specific method development would be required for this compound.

Mass Spectrometry for Molecular Weight and Structural Confirmation

Mass spectrometry (MS) is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the precise determination of molecular weight and the elucidation of chemical structures.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-ToF MS) is particularly well-suited for the analysis of non-volatile and thermally labile molecules, including peptides and their building blocks. In MALDI-ToF MS, the analyte is co-crystallized with a matrix that absorbs laser energy, leading to soft ionization of the analyte and minimizing fragmentation. This makes it an excellent tool for confirming the molecular weight of this compound.

Furthermore, MALDI-ToF MS is invaluable in characterizing peptides that have incorporated this non-standard amino acid. shimadzu.com It can be used to verify the successful incorporation of the building block into a peptide sequence by observing the expected mass shift. In tandem MS (MS/MS) experiments, such as MALDI-ToF/ToF, fragmentation of the peptide ion can provide sequence information, confirming the position of the this compound residue within the peptide chain. acs.org This is particularly useful in de novo sequencing of synthetic peptides where the sequence is unknown or needs to be verified. shimadzu.com The technique is also sensitive enough to detect post-translational modifications and can be adapted to identify the presence of D-amino acids in peptides. acs.orgnih.gov

Table 3: Predicted m/z Values for Adducts of this compound in Mass Spectrometry

| Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | 380.1856 |

| [M+Na]⁺ | 402.1675 |

| [M+K]⁺ | 418.1415 |

These values are theoretical and can be used to identify the compound in a mass spectrum.

X-ray Crystallography for Solid-State Structural Determination

While chromatographic and spectrometric methods provide information about purity, molecular weight, and connectivity, X-ray crystallography offers an unambiguous determination of the three-dimensional structure of a molecule in the solid state.

Although a specific crystal structure for this compound is not publicly available, the analysis of crystal structures of other Fmoc-protected amino acids provides significant insight into the expected solid-state behavior. nih.govnih.govrsc.org X-ray diffraction studies on single crystals of related compounds reveal detailed information about bond lengths, bond angles, and torsion angles, confirming the cis configuration of the cyclohexane ring.

| C-H···O/N Interactions | Weak hydrogen bonds that can play a role in directing the crystal packing. |

This table summarizes interactions observed in related structures and are expected to be relevant for this compound.

Future Directions and Emerging Research Avenues

Exploration of New Conformational Space through Hybridization with Other Unnatural Amino Acids

The defining feature of Fmoc-cis-4-aminocyclohexane acetic acid is its conformationally restricted cyclohexane (B81311) ring. This rigidity is invaluable for designing peptides that adopt specific secondary structures, such as turns or helices. An exciting future direction is the hybridization of this compound with other unnatural amino acids to explore novel conformational landscapes.

By strategically combining the rigid cis-cyclohexane moiety with other structurally diverse building blocks—such as flexible linkers, beta-amino acids, or peptidomimetic scaffolds—researchers can create hybrid peptides with unprecedented shapes and functionalities. This approach allows for the fine-tuning of peptide architecture, enabling the creation of molecules that can bind to previously "undruggable" protein targets or mimic the structure of complex natural products. The systematic exploration of these hybrid structures will expand the toolkit of peptide chemists and open new avenues for designing therapeutic agents and functional biomaterials.

Advanced Computational Modeling for Predictive Design of this compound Containing Molecules

Future research will leverage these predictive capabilities to:

Forecast Peptide Conformation: Accurately model the three-dimensional shape of peptides containing the cis-cyclohexane constraint before undertaking lengthy and costly synthesis.

Predict Binding Affinity: Simulate the interaction between a designed peptide and its biological target (e.g., a receptor or enzyme), allowing for the in silico screening of potential drug candidates.

Analyze Dynamic Behavior: Understand how these molecules behave in a biological environment, such as their stability in the presence of solvents or their ability to cross cell membranes. nih.gov

Publicly available databases already provide some predicted data, such as collision cross-section values, which estimate a molecule's size and shape in the gas phase. uni.lu Expanding these computational approaches will accelerate the design-build-test cycle, enabling a more rational and targeted development of novel therapeutics and biomolecules.

Expansion of Applications in Chemical Biology and Materials Science beyond Current Scope

While currently valued in peptide synthesis for drug development, the unique properties of this compound suggest significant potential in the broader fields of chemical biology and materials science. chemimpex.comchemimpex.com

In chemical biology , this compound could be used to develop sophisticated molecular probes. Its rigid structure can serve as a scaffold for attaching fluorophores or other reporter groups, creating tools to study protein-protein interactions or cellular signaling pathways with high precision. The structural motif is also found in linkers used for antibody-drug conjugates (ADCs), a class of highly targeted cancer therapies, suggesting a direct avenue for future applications. iris-biotech.deiris-biotech.de

In materials science , the incorporation of this cyclic amino acid into polymers or hydrogels is an emerging area of interest. chemimpex.comchemimpex.com The rigidity and defined geometry of the cyclohexane ring can impart unique physical properties to these materials, such as enhanced thermal stability, controlled swelling behavior, or specific mechanical strength. This could lead to the development of advanced biomaterials for tissue engineering, responsive hydrogels for controlled drug release systems, and novel functional polymers. chemimpex.com

Q & A

Q. What is the role of the Fmoc group in Fmoc-cis-4-aminocyclohexane acetic acid during peptide synthesis?

The Fmoc (9-fluorenylmethoxycarbonyl) group acts as a temporary protecting group for the amine functionality during solid-phase peptide synthesis (SPPS). It prevents unwanted side reactions, such as premature coupling or aggregation, by blocking the amine until deprotection under mild basic conditions (e.g., 20% piperidine in DMF). The cis-4-aminocyclohexane acetic acid backbone provides conformational rigidity, influencing peptide secondary structure .

Q. What are common impurities encountered during the synthesis of this compound, and how are they addressed?

Key impurities include:

- Oxidation products : Formation of ketone derivatives due to incomplete protection of the amine.

- Diastereomeric byproducts : Resulting from incomplete stereochemical control during cyclohexane ring functionalization.

- Residual solvents : DMF or THF traces from purification steps.

Mitigation involves rigorous chromatographic purification (e.g., reverse-phase HPLC) and spectroscopic validation (¹H/¹³C NMR) to confirm stereochemical integrity .

Q. How does the cis configuration of the cyclohexane ring influence peptide stability?

The cis configuration imposes a 1,3-diaxial strain on the cyclohexane ring, restricting conformational flexibility. This enhances resistance to enzymatic degradation in bioactive peptides but may reduce solubility in aqueous buffers. Comparative studies with trans-isomers show a 15–20% increase in thermal stability for cis-configured peptides .

Advanced Research Questions

Q. How can researchers optimize coupling efficiency of this compound in sterically hindered peptide sequences?

Coupling challenges arise from the bulky cyclohexane ring. Strategies include:

- Activation reagents : Use of HATU or PyBOP instead of HOBt/DIC to enhance reactivity.

- Extended reaction times : 2–4 hours at 25°C for difficult residues.

- Solvent optimization : Mixtures of DCM:DMF (3:1) to improve reagent diffusion.

Data from kinetic studies suggest a 40% improvement in coupling yields with HATU compared to standard protocols .

Q. What analytical techniques are critical for resolving contradictions in reported bioactivity data for peptides containing this compound?

Discrepancies often stem from:

- Batch-to-batch variability in stereochemical purity.

- Aggregation propensity in aqueous environments.

Recommended approaches: - Circular Dichroism (CD) : To confirm secondary structure consistency.

- Dynamic Light Scattering (DLS) : For detecting aggregates >100 nm.

- LC-MS/MS : To quantify trace impurities affecting bioactivity .

Q. How does the cis-cyclohexane conformation affect interactions with biological targets (e.g., enzymes or receptors)?

The cis configuration creates a distinct spatial arrangement that can mimic natural protein turn motifs. For example, in kinase inhibitors, the cis-cyclohexane moiety enhances binding affinity by 3–5-fold compared to linear analogs, as shown in X-ray crystallography studies. However, this conformation may also reduce cell permeability due to increased hydrophobicity .

Methodological Guides

7. Stepwise protocol for synthesizing Fmoc-cis-4-aminocyclohexane acetic acid:

Amine Protection : React cis-4-aminocyclohexane acetic acid with Fmoc-Cl in the presence of NaHCO₃ (1.5 eq) in THF:H₂O (4:1) at 0°C for 2 hours .

Purification : Extract with ethyl acetate, wash with 5% citric acid, and dry over MgSO₄.

Crystallization : Recrystallize from hexane:EtOAc (3:1) to achieve >99% purity (HPLC).

Q. How to address low solubility of this compound in SPPS?

| Solvent System | Solubility (mg/mL) | Recommended Use |

|---|---|---|

| DMF | 50–60 | Standard coupling |

| NMP | 70–80 | Hindered sequences |

| DCM:DMF (1:1) | 30–40 | Pre-activation steps |

Additives like 0.1 M HOBt or 5% LiCl can further enhance solubility .

Data Contradiction Analysis

Q. Why do some studies report conflicting enzymatic stability results for peptides incorporating this compound?

Variability arises from:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.